4-Methylpyridin-1-ium

Description

Structure

3D Structure

Properties

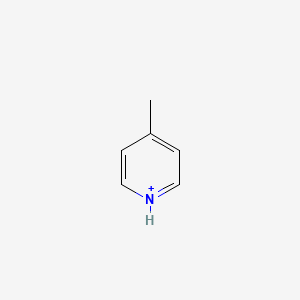

Molecular Formula |

C6H8N+ |

|---|---|

Molecular Weight |

94.13 g/mol |

IUPAC Name |

4-methylpyridin-1-ium |

InChI |

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/p+1 |

InChI Key |

FKNQCJSGGFJEIZ-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC=[NH+]C=C1 |

Synonyms |

4-methylpyridine 4-methylpyridinium |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylpyridin 1 Ium and Its Functionalized Derivatives

Strategies for Direct Alkylation and Quaternization Reactions Yielding 4-Methylpyridin-1-ium Scaffolds

Direct alkylation, or quaternization, of the 4-methylpyridine (B42270) (also known as γ-picoline) nitrogen atom is the most straightforward method for synthesizing this compound salts. This reaction involves the nucleophilic attack of the nitrogen on an electrophilic carbon of an alkylating agent, typically an alkyl halide.

The general reaction can be represented as: CH₃C₅H₄N + RX → [CH₃C₅H₄N-R]⁺X⁻

Where:

CH₃C₅H₄N is 4-methylpyridine

RX is an alkylating agent (e.g., alkyl halide)

[CH₃C₅H₄N-R]⁺ is the this compound cation

X⁻ is the counter-anion

Common alkylating agents include alkyl iodides, bromides, and triflates. For instance, the reaction of 4-methylpyridine with methyl iodide yields 1,4-dimethylpyridinium (B189563) iodide. Similarly, reacting 4-methylpyridine with 1-bromohexane (B126081) produces 1-hexyl-4-methylpyridin-1-ium bromide. evitachem.com

Mechanistic Investigations of Quaternization Pathways

The quaternization of 4-methylpyridine with alkyl halides typically proceeds through an SN2 mechanism. This is a bimolecular nucleophilic substitution reaction where the rate is dependent on the concentrations of both the 4-methylpyridine and the alkylating agent. The reaction involves a single transition state where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking.

Kinetic studies on the quaternization of poly(4-vinylpyridine), a polymer with repeating 4-methylpyridine units, with various alkyl bromides have provided insights into the reaction mechanism. rsc.org These studies often compare the reactivity of the polymeric pyridine (B92270) with its low-molecular-weight model compound, 4-methylpyridine. tandfonline.com The reaction rates are influenced by factors such as the nature of the alkyl group on the alkylating agent and the solvent used. rsc.orgtandfonline.com For example, steric hindrance in the transition state, caused by bulky alkyl groups, can significantly affect the reaction rate. rsc.org

Optimization of Reaction Conditions and Reagent Selectivity

The efficiency of direct alkylation can be optimized by carefully selecting reaction conditions such as temperature, solvent, and reactant stoichiometry.

| Parameter | Optimized Condition | Rationale |

| Stoichiometry | Equimolar ratios of 4-methylpyridine and alkylating agent | Minimizes unreacted starting materials and byproducts. |

| Temperature | Ambient temperature (20–25°C) or slight heating (40–50°C) | Balances reaction rate and potential for side reactions. |

| Solvent | Often performed neat or in solvents like toluene (B28343) or acetonitrile (B52724) | Solvent choice can influence reaction rate and product solubility. iucr.orgmdpi.com |

| Duration | Typically 18-30 hours | Ensures complete conversion of reactants. iucr.org |

| Light | Exclusion of light | Prevents potential photodegradation of the pyridinium (B92312) core. |

Table 1: Optimized Reaction Conditions for the Synthesis of 1-Butyl-4-methylpyridinium bromide

Reagent selectivity is also a critical aspect, especially when dealing with substituted pyridines. For instance, in the synthesis of 2,6-di-tert-butyl-4-methylpyridine (B104953), a hindered base, specific reagents and conditions are employed to achieve the desired substitution pattern. orgsyn.org The choice of the counter-anion in the alkylating agent (e.g., triflate vs. halide) can also influence the properties and subsequent reactivity of the resulting pyridinium salt. researchgate.net

Indirect Synthetic Routes via Precursor Modification and Cyclization Reactions

Indirect methods offer alternative pathways to this compound frameworks, often involving the modification of pre-existing pyridine rings or the construction of the pyridinium ring through cyclization reactions. These routes are particularly valuable for accessing more complex or functionally diverse derivatives.

Synthesis from Pyridine Derivatives Bearing a 4-Methyl Group

This approach starts with a 4-methylpyridine derivative that is already functionalized at other positions on the ring. The final step is the quaternization of the nitrogen atom. For example, derivatives of 2-amino-4-methylpyridine (B118599) can be synthesized and subsequently quaternized. researchgate.netnih.gov

A notable example is the synthesis of inhibitors for inducible nitric oxide synthase (iNOS), where 2-amino-4-methylpyridine analogues are first synthesized with various substituents at the 6-position, followed by further modifications. nih.gov Another strategy involves the synthesis of Schiff base derivatives from 4-methylpyridin-2-amine, which can then potentially be quaternized. researchgate.net

The synthesis of complex molecules like pyridinylimidazole-type p38α kinase inhibitors often starts from functionalized 4-methylpyridines, such as 2-fluoro-4-methylpyridine (B58000) or 2-bromo-4-methylpyridine. rsc.org These precursors undergo a series of reactions, including cyclization, before the final pyridinium structure is implicitly formed or could be generated.

Multi-Component Reactions for the Generation of this compound Frameworks

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. organic-chemistry.org While direct MCRs for the one-pot synthesis of this compound salts are less common, the principles can be applied to generate precursors. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can produce dihydropyridine structures that can be subsequently oxidized and quaternized to form pyridinium salts. organic-chemistry.org

More contemporary examples involve the use of 4-methylpyridinium-based ionic liquids as catalysts in MCRs to synthesize other complex molecules, such as 4-aryl oxazolones. researchgate.net In these cases, the 4-methylpyridinium moiety is part of the catalytic system rather than the final product, but it highlights the utility of this scaffold in promoting complex chemical transformations. The development of MCRs for the direct synthesis of functionalized this compound compounds remains an active area of research, offering potential for rapid and diverse library synthesis. jppres.comrsc.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound Compounds

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of this compound compounds, this includes the use of greener solvents, solvent-free conditions, and catalytic methods.

Solvent-free or "neat" reactions represent a significant green chemistry approach. The quaternization of pyridoxal (B1214274) oxime with substituted phenacyl bromides has been successfully achieved using neat grinding in a mortar, a mechanochemical method that avoids the use of bulk solvents. srce.hr This approach can lead to high yields and simplifies product isolation.

The use of ionic liquids as catalysts or reaction media is another green strategy. For example, N-methylpyridinium tosylate has been used as a catalyst in the green synthesis of thiazolidin-4-ones. tandfonline.comtandfonline.com While the catalyst itself is a pyridinium salt, this demonstrates the potential for using such compounds to promote environmentally friendly reactions.

Solvent-Free Syntheses

Solvent-free synthesis, or solid-state reaction, represents a significant advancement in green chemistry by eliminating the need for conventional solvents, which are often volatile, toxic, and difficult to dispose of. This approach can lead to higher yields, shorter reaction times, and simplified purification processes.

One straightforward method for preparing this compound salts under solvent-free conditions involves the direct reaction of 4-methylpyridine with an alkylating agent. For instance, treating 4-methoxypyridine (B45360) with methyl iodide in the absence of any solvent can exclusively yield the corresponding 4-methoxy-1-methylpyridin-1-ium salt. researchgate.net This reaction proceeds by the direct N-alkylation of the pyridine ring.

Research has also demonstrated the synthesis of novel water-soluble pyridinium amines through solid-state reactions. researchgate.net For example, 4-chloro-1-methylpyridin-1-ium triflate can react with various amines in the solid state to produce functionalized pyridinium salts. researchgate.net These solvent-free methods are not only environmentally benign but also offer a pathway to compounds that might be difficult to synthesize in solution.

The table below summarizes examples of solvent-free syntheses for pyridinium derivatives.

| Reactants | Product | Conditions | Yield | Reference |

| 4-Methoxypyridine, Methyl iodide | 4-Methoxy-1-methylpyridin-1-ium iodide | Neat, 12 h | Quantitative | researchgate.net |

| 4-Chloro-1-methylpyridin-1-ium triflate, Various amines | Water-soluble pyridinium amines | Solid-state reaction | Not specified | researchgate.net |

Catalytic Approaches in this compound Production

Catalysis offers a powerful tool for the synthesis of this compound and its derivatives, enabling reactions with high efficiency, selectivity, and under milder conditions than traditional stoichiometric methods. Various catalytic systems, including transition metals and biocatalysts, have been developed.

Transition-Metal Catalysis: Transition-metal catalysts are widely employed for the functionalization of pyridine rings. Iridium-based catalysts, for example, have shown high activity for the C-alkylation of 4-methylpyridine with various primary alcohols. mdpi.com Similarly, cobalt complexes have been used to catalyze the alkylation of C(sp³)–H bonds in methyl heteroarenes. mdpi.com Palladium catalysts, such as PdCl₂(dppf), are effective in Suzuki coupling reactions to introduce aryl groups onto the pyridine ring, which can then be quaternized to form the corresponding pyridinium salt. acs.org For instance, 2-chloro-4-phenylpyridine, synthesized via a palladium-catalyzed reaction, can be treated with iodomethane (B122720) to yield 2-chloro-1-methyl-4-phenylpyridin-1-ium iodide. acs.org

The gas-phase catalytic oxidation of 4-methylpyridine over modified vanadium oxide catalysts is an effective, single-stage method for producing valuable derivatives like pyridine-4-carbaldehyde and isonicotinic acid. ijcce.ac.ir Modifying V₂O₅ with oxides like SnO₂ and TiO₂ has been shown to increase catalyst activity and shift the maximum yield of products to lower temperatures. ijcce.ac.ir

Other Catalytic Systems: Recent advancements include the use of bio-waste derived single-atom catalysts. Porous chitin (B13524) derived from seafood waste has been used to create nickel single-atom catalysts (CPC@Ni) with Ni-pyridine-N₄ active sites. rsc.org These catalysts exhibit excellent performance in the N-alkylation of amines and alcohols, demonstrating high efficiency and broad substrate compatibility. rsc.org

The table below presents a summary of different catalytic approaches.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| [Ir(Cp*)Cl₂]₂ | C-Alkylation | 4-Methylpyridine, Primary alcohols | C-Alkylated 4-methylpyridines | mdpi.com |

| V₂O₅-TiO₂-SnO₂ | Gas-phase oxidation | 4-Methylpyridine, Oxygen | Pyridine-4-carbaldehyde, Isonicotinic acid | ijcce.ac.ir |

| PdCl₂(dppf) | Suzuki Coupling | 4-Bromo-2-chloropyridine, Phenylboronic acid | 2-Chloro-4-phenylpyridine | acs.org |

| Ni single-atom (CPC@Ni) | N-Alkylation | Alcohols, Amines | N-Alkylated compounds | rsc.org |

| Copper/Grignard | Asymmetric Dearomatization | Pyridinium salts, Grignard reagents | Chiral 1,4-Dihydropyridines | acs.org |

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of process optimization and scale-up parameters to ensure safety, efficiency, and economic viability. slideshare.net Key challenges in scaling up chemical processes include managing reaction exotherms, ensuring efficient mass and heat transfer, and optimizing reaction conditions for large-scale reactors. slideshare.netscale-up.com

Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful technology for the scale-up of pyridinium salt synthesis. ucla.edu Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processes. mdpi.comsciforum.net For example, the photochemical transformation of pyridinium salts to produce α-hydroxycyclopenteno-aziridines has been significantly intensified using continuous-flow reactors, overcoming the low productivity of batch processes. sciforum.netacs.org Homemade continuous-flow reactors, including FEP tube and parallel quartz tube reactors, have demonstrated the ability to produce grams of product per day. mdpi.comacs.org

Process Optimization: Process optimization often involves a multi-objective approach, simultaneously targeting high yield and high production rates. ucla.edu Bayesian optimization platforms have been successfully implemented to optimize the synthesis of pyridinium salts in continuous flow systems. ucla.edu This approach allows for the rapid identification of optimal reaction conditions by intelligently exploring the reaction parameter space. ucla.edu Furthermore, statistical design of experiments (DoE) is a valuable tool for optimizing synthetic procedures for scale-up. rsc.org For instance, the synthesis of a bio-based 2-pyrone involving a pyridinium salt was successfully scaled up from 500 mg to 100 g with a 99% yield after an optimization study. rsc.org

Key Scale-Up Parameters: When scaling up the production of this compound, the following parameters are critical:

Reaction Kinetics: Understanding the reaction kinetics is crucial for predicting reaction behavior at a larger scale and for designing an appropriate reactor system. scale-up.com

Heat Transfer: Exothermic quaternization reactions require efficient heat removal to prevent thermal runaways. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat management a primary concern. scale-up.com

Mass Transfer: In heterogeneous catalytic systems or multi-phase reactions, ensuring efficient mixing and mass transfer is essential to maintain high reaction rates and yields. slideshare.net

Solvent Selection and Recycling: The choice of solvent impacts reaction performance, product isolation, and environmental footprint. On an industrial scale, solvent recycling is a key economic and environmental consideration. rsc.org

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This includes crystallization, filtration, and drying processes.

The table below summarizes key considerations for the scale-up of this compound production.

| Parameter | Consideration | Importance in Scale-Up |

| Reaction Technology | Batch vs. Continuous Flow | Continuous flow offers better control over heat and mass transfer, improving safety and consistency. ucla.edu |

| Process Control | Temperature, Pressure, Stoichiometry | Precise control is vital to prevent side reactions and ensure product quality. ucla.edu |

| Safety | Thermal Hazard Assessment | Managing exothermicity of the quaternization reaction is critical to prevent runaway scenarios. scale-up.com |

| Optimization | Design of Experiments (DoE), Bayesian Optimization | Enables efficient exploration of reaction parameters to maximize yield and throughput. ucla.edursc.org |

| Sustainability | Solvent Recycling, Atom Economy | Reduces waste and production costs, making the process greener and more economical. rsc.org |

Sophisticated Spectroscopic and Diffraction Techniques for the Structural and Electronic Elucidation of 4 Methylpyridin 1 Ium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis.cdnsciencepub.comrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4-methylpyridin-1-ium-containing compounds in solution and the solid state. researchgate.net It provides detailed information on atomic connectivity, conformational preferences, and molecular motion. cdnsciencepub.comresearchgate.net

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, offers the initial and fundamental data for structural confirmation. For instance, in a substituted 4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide, the ¹H-NMR spectrum in CD₃OD shows a distinct singlet at δ 4.42 ppm for the nine equivalent protons of the methyl groups attached to the nitrogen atoms. mdpi.com The aromatic protons of the pyridinium (B92312) ring typically appear as doublets or multiplets in the downfield region, for example between δ 8.25 and δ 9.00 ppm. mdpi.commdpi.com

Two-dimensional (2D) NMR techniques are indispensable for resolving complex structures and assigning signals unambiguously, especially in larger molecules where 1D spectra suffer from signal overlap. researchgate.netwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgcolumbia.edu It is highly effective for assigning carbon atoms based on their attached, and often pre-assigned, protons. emerypharma.com For example, the methyl carbon in the 4-methylpyridinium moiety would show a clear correlation to the methyl proton signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two to four bonds (²JCH to ⁴JCH). wikipedia.orgcolumbia.edu This is crucial for piecing together the molecular skeleton by connecting fragments, particularly around quaternary carbons and heteroatoms that lack direct proton attachments. columbia.eduemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY and its variant EXSY (Exchange Spectroscopy) detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. wikipedia.org In complex pyridinium-based hydrazone systems, EXSY has been used to identify the exchange between inequivalent protons on opposite sides of the pyridinium ring, confirming restricted rotation. rsc.orgnih.gov

DOSY (Diffusion-Ordered Spectroscopy) : DOSY is a powerful technique that separates NMR signals based on the diffusion coefficient of the molecules. rsc.org This allows for the differentiation of components in a mixture without physical separation and can confirm the formation of supramolecular complexes, as demonstrated in studies involving pyridinium-based cyclophanes. rsc.org

| Technique | Information Provided | Application Example for Pyridinium Systems |

| HSQC | One-bond ¹H-X correlations (X = ¹³C, ¹⁵N) | Assigning pyridinium ring carbons by correlation to their attached protons. columbia.eduemerypharma.com |

| HMBC | Two- to four-bond ¹H-X correlations | Establishing connectivity across the quaternary nitrogen and methyl group. columbia.eduemerypharma.com |

| NOESY/EXSY | Through-space ¹H-¹H proximity and chemical exchange | Probing restricted bond rotation and identifying inequivalent protons in pyridinium hydrazones. rsc.orgnih.gov |

| DOSY | Differentiates molecules by diffusion rate | Confirming the formation of host-guest complexes with pyridinium-based macrocycles. rsc.org |

Solid-state NMR (ssNMR) is uniquely suited to probe the structure of materials that are insoluble or not in a crystalline form. researchgate.net It is highly sensitive to the local environment, making it ideal for distinguishing between crystalline polymorphs and amorphous states. researchgate.netnih.gov By comparing the ssNMR spectra of crystalline and amorphous samples, researchers can identify differences in molecular conformation, packing, and intermolecular interactions. nih.gov For instance, ¹H, ¹³C, and ¹⁵N magic-angle spinning (MAS) NMR spectra show distinct differences in chemical shifts and line widths between the ordered crystalline state and the disordered amorphous state of a drug molecule. researchgate.netnih.gov Combining ssNMR data with crystal structure prediction (CSP) and DFT calculations, a practice known as NMR crystallography, allows for the complete structure determination of powdered crystalline solids and even amorphous materials. nih.gov

Variable Temperature (VT) NMR is a powerful method for studying dynamic processes in molecules, such as conformational changes and restricted bond rotation. rsc.org By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as a molecule transitions from a slow-exchange regime (where distinct signals are seen for interconverting conformers) to a fast-exchange regime (where an averaged signal is observed). rsc.org From the coalescence temperature, the free energy of activation (ΔG‡) for the dynamic process can be calculated. rsc.org In studies of complex pyridinium-containing cyclophanes and hydrazones, VT-NMR experiments have been used to quantify the energy barrier for hindered rotation around C-N bonds, with activation energies estimated to be in the range of 15-16 kcal mol⁻¹. rsc.orgnih.govscispace.com

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Probing of Molecular Vibrations.scirp.orgznaturforsch.comresearchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. triprinceton.org These methods are highly sensitive to bond strengths, molecular symmetry, and intermolecular forces like hydrogen bonding, making them essential for the characterization of this compound systems. triprinceton.orgscirp.orglibretexts.org IR and Raman spectra are often complementary, as some vibrations may be active in one technique but not the other. libretexts.orgmdpi.com

The vibrational spectrum of a this compound salt can be divided into regions corresponding to the vibrations of the methyl group, the pyridinium ring, and the associated counter-ion. znaturforsch.com The assignment of specific bands is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. researchgate.netscirp.org

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description | Reference |

| 3100 - 2900 | C-H Stretching | Aromatic C-H stretches of the pyridinium ring and aliphatic C-H stretches of the methyl group. | scirp.org |

| ~2250 | C≡N Stretching | Observed in nitrile-functionalized pyridinium cations. | znaturforsch.com |

| 1640 - 1450 | C=C / C=N Stretching | Vibrations associated with the aromatic pyridinium ring framework. | scirp.orgresearchgate.net |

| ~1460 | CH₃ Deformation | Asymmetric and symmetric bending modes of the methyl group. | scirp.org |

| 1200 - 1000 | In-plane Bending | C-H and C-C in-plane bending modes of the ring. | scirp.org |

| < 1000 | Out-of-plane Bending | C-H and C-C out-of-plane bending modes. | scirp.org |

| < 500 | Metal-Ligand Modes | In complexes with metal halide anions, these bands correspond to the vibrations of the inorganic entity. | znaturforsch.com |

IR spectroscopy is particularly sensitive to hydrogen bonding. acs.org The formation of hydrogen bonds, such as the N-H···X or C-H···X interactions between the pyridinium cation and a halide anion, leads to characteristic shifts in the vibrational frequencies of the involved groups. scirp.orgiucr.org Strong hydrogen bonds typically cause the stretching frequency of the donor group (e.g., N-H) to broaden and shift to a lower wavenumber. researchgate.net In the crystal structures of pyridinium salts, intermolecular N-H···Cl and C-H···Cl hydrogen bonds are crucial for the cohesion of the three-dimensional network. scirp.org The presence and nature of these interactions, as well as π-π stacking between adjacent pyridinium rings, can be inferred from the vibrational spectra and are confirmed by X-ray diffraction studies. scirp.orgiucr.org

Surface-Enhanced Raman Scattering (SERS) Applications for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. clinmedjournals.org This enhancement, which can be by a factor of 10⁷ to 10¹⁵, allows for the detection of analytes at extremely low concentrations, making SERS a powerful tool for trace analysis. clinmedjournals.org The technique has been successfully applied to the detection of pyridine (B92270) derivatives, including 4-methylpyridine (B42270) (4-picoline), the neutral precursor to the this compound cation. acs.orgresearchgate.net

The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to the excitation of localized surface plasmons on the metal surface and a chemical enhancement resulting from charge-transfer interactions between the analyte and the metal substrate. clinmedjournals.org When 4-methylpyridine is in a colloidal silver solution, its SERS spectra can be readily obtained, whereas standard Raman signals may be undetectable. researchgate.net The adsorption of the molecule onto the silver nanoparticles, facilitated by the nitrogen donor atom, is crucial for the signal enhancement. researchgate.net

Studies on 4-methylpyridine have shown that SERS spectra are sensitive to environmental conditions such as pH and electrode potential when analyzed in an electrochemical cell. acs.org For instance, the SERS band at approximately 810 cm⁻¹, which is associated with a vibration involving a significant carbon-methyl stretching contribution, reaches its maximum intensity at an acidic pH in a silver hydrosol. acs.org The ability to obtain fingerprint vibrational spectra from trace amounts of material makes SERS a valuable method for applications in food safety, environmental protection, and the characterization of pharmaceutical compounds. clinmedjournals.orgresearchgate.net The structure and surface activity of compounds like 1-methylpyridinium have been investigated using SERS, highlighting its utility in characterizing pyridinium derivatives. uj.edu.pl

| Observed Frequency (cm⁻¹) | Assignment (based on DFT calculations) |

|---|---|

| ~535 | Out-of-plane ring deformation |

| ~810 | Vibration with large carbon-methyl stretching contribution |

| ~1013 | Ring breathing mode |

| ~1600 | Ring stretching mode |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives, providing precise information on molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound systems, HRMS is routinely used to confirm the identity of newly synthesized derivatives. The experimentally measured m/z value of the molecular ion is compared against the theoretical value calculated from its chemical formula.

For example, in the synthesis of 1-(2-Hydroxyethyl)-4-methylpyridinium bis(trifluoromethanesulfonyl)imide, HRMS analysis using electrospray ionization (ESI+) yielded an observed m/z of 138.0918 for the cation [C₈H₁₂NO]⁺, which is in excellent agreement with the calculated value of 138.0919. nih.gov Similarly, the analysis of 4-(N-methyl)pyridinium boronic acid showed a molecular ion signal at m/z 138.0726, consistent with its theoretical value. acs.org This level of precision allows researchers to confidently verify that the correct product has been formed, distinguishing it from other potential compounds with the same nominal mass. The technique has been applied to confirm the structures of various other 4-methylpyridinium derivatives. acs.orgresearchgate.netacs.org

| Compound/Cation | Formula | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| 1-(2-Hydroxyethyl)-4-methylpyridinium | [C₈H₁₂NO]⁺ | 138.0919 | 138.0918 | nih.gov |

| 4-(N-methyl)pyridinium boronic acid | [C₆H₉BNO₂]⁺ | 138.0726 | 138.0726 | acs.org |

| (E)-4-(4-(2-Fluoroethoxy)styryl)-1-methylpyridin-1-ium | [C₁₆H₁₇FNO]⁺ | 258.1289 | 258.1288 | acs.org |

| 4,4′-Hydrazobis(1-methylpyridinium) | [C₁₂H₁₆N₄]²⁺ | 216.1375 | 216.1375 | acs.org |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of an ion by isolating it, inducing fragmentation, and then analyzing the resulting fragment ions. nationalmaglab.org This process provides a fragmentation pattern that serves as a structural fingerprint of the precursor ion. For this compound derivatives, MS/MS is crucial for confirming the connectivity of atoms and identifying structural isomers.

When a 4-methylpyridinium moiety is part of a larger molecule, such as in derivatized estrogens, it can act as a permanently charged tag, improving ionization efficiency and directing fragmentation pathways. researchgate.net In these cases, analyte-specific precursor and product ions are generated that are tailored for discriminating between isomers. researchgate.net The fragmentation of pyridinium derivatives often involves cleavages at the bonds connected to the pyridinium nitrogen. For instance, studies on N-alkylpyridinium salts show that fragmentation can occur via cleavage of the N-alkyl bond. msstate.edu In molecules where the 4-methylpyridinium group is attached to another moiety via a linker, collision-induced dissociation (CID) can lead to characteristic losses. For example, in derivatized furan (B31954) fatty acids, fragmentation of the N-pyridylcarbinol moiety yields product ions with m/z 107 and m/z 124. nih.gov MS/MS has been employed to validate derivatized catecholamines in situ, providing tandem MS information that confirms the structure of the analytes. acs.orgnih.govresearchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis of Gas-Phase Ions

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase before they are analyzed by the mass spectrometer. This provides an additional dimension of separation and can yield information about the three-dimensional structure or conformation of an ion.

IMS-MS has been used to separate different ionic forms of analytes. nih.gov A study on substituted pyridines, including 2,6-di-tert-butyl-4-methylpyridine (B104953), demonstrated that atmospheric pressure photoionization (APPI)-IMS-MS can produce and separate both radical cations ([M]⁺˙) and protonated molecules ([M+H]⁺). nih.gov Interestingly, the radical cations were observed to drift slower through the ion mobility drift tube than the protonated molecules. This difference in drift time suggests a difference in their gas-phase conformation or the formation of an oxygen adduct with the radical cation, making it effectively larger. nih.gov This demonstrates the potential of IMS-MS to probe the conformational landscape of this compound ions and their derivatives in the gas phase, distinguishing between different isomers or ionic states that may not be separable by mass spectrometry alone. thegoodscentscompany.com

X-ray Diffraction (XRD) and Neutron Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction (SCXRD) analysis of this compound salts provides a complete picture of the molecular structure and how the ions are arranged in the crystal lattice. These studies confirm that the cation is protonated or alkylated at the pyridine nitrogen atom. iucr.org The analysis reveals the planarity of the pyridinium ring and the precise geometry of the methyl group and any other substituents.

Beyond individual molecular structure, SCXRD elucidates the intricate details of crystal packing. The arrangement of cations and anions is stabilized by a network of non-covalent interactions. Hydrogen bonds are particularly important, with common motifs including N–H···O and C–H···O interactions when oxygen-containing anions are present, or C–H···Br interactions in bromide salts. iucr.orgnih.govresearchgate.net These interactions can link ions into one- or two-dimensional networks. nih.gov In some structures, offset π–π stacking interactions between adjacent pyridinium rings also contribute to the stability of the crystal packing. nih.gov The data obtained from SCXRD, such as space group and unit cell dimensions, are crucial for understanding the solid-state properties of these materials. acs.orgjst.go.jp

| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|---|

| 4-methyl-1-(3-phenoxypropyl)pyridinium bromide | C₁₅H₁₈NO⁺ · Br⁻ | Monoclinic | P2₁/c | C–H···Br hydrogen bonds, offset π–π stacking | nih.gov |

| 4-Amino-1-methylpyridinium p-methylbenzenesulfonate | C₆H₉N₂⁺ · C₇H₇O₃S⁻ | Monoclinic | P2₁ | N-H···O hydrogen bonds | acs.org |

| 4-(N-methyl)pyridinium boronic acid methanesulfonate (B1217627) hydrate | [C₆H₉BNO₂]⁺ · CH₃SO₃⁻ · H₂O | Triclinic | P1 | BOH···O(anion), BOH···O(water) hydrogen bonds | jst.go.jp |

| bis-[4-methylpyridinium hydrogen 2,3-bis(4-methylbenzoyloxy)succinate] pentahydrate | 2C₆H₈N⁺ · 2C₂₀H₁₇O₈⁻ · 5H₂O | Monoclinic | P2₁ | N–H···O and O–H···O hydrogen bonds via water molecules | nih.gov |

| 2-Amino-4-methylpyridin-1-ium 2-(4-nitrophenyl)acetate | C₆H₉N₂⁺ · C₈H₆NO₄⁻ | Monoclinic | P2₁/n | N–H···O and C–H···O hydrogen bonds, C–H···π interactions | iucr.org |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique extensively employed for the characterization of crystalline solids. creative-biostructure.com It serves as a fundamental tool for identifying crystalline phases and investigating polymorphism in this compound systems. rigaku.commalvernpanalytical.com Each crystalline form of a compound produces a unique diffraction pattern, often referred to as a "fingerprint," which allows for its identification and distinction from other polymorphic or pseudopolymorphic forms. creative-biostructure.commalvernpanalytical.com

The analysis of PXRD patterns is crucial in pharmaceutical development and materials science, where different polymorphs of a substance can exhibit significant variations in physical properties such as solubility, stability, and bioavailability. creative-biostructure.comrigaku.com For instance, studies on 4-[(benzylamino)carbonyl]-1-methylpyridinium iodide, a multimodal antiviral drug, utilized PXRD to screen for different polymorphic modifications that could arise from varying crystallization solvents and conditions. researchgate.netiucr.org Despite efforts, only a single crystal form was identified, highlighting the utility of PXRD in confirming the phase purity of a sample. researchgate.netresearchgate.net

The technique is not only used for qualitative phase identification but also for quantitative analysis to determine the amount of a specific polymorph within a mixture. crysforma.com Modern benchtop X-ray diffractometers equipped with high-speed detectors can rapidly identify polymorphic forms, even in formulated products like tablets, and can detect trace amounts of polymorphic impurities, often below 1% by mass. rigaku.com The comparison of an experimental PXRD pattern with calculated patterns from single-crystal X-ray diffraction data provides definitive confirmation of the crystalline phase. researchgate.netiucr.org

The table below presents findings from PXRD studies on this compound and related derivatives, illustrating the technique's application in phase identification and polymorphism screening.

Table 1: PXRD Findings for this compound Derivatives

| Compound | Solvent(s) for Recrystallization | PXRD Findings | Reference(s) |

|---|---|---|---|

| 4-[(benzylamino)carbonyl]-1-methylpyridinium iodide | Water, acetone/water, ethanol/water, 2-propanol/water, DMF, DMSO, methanol, acetonitrile (B52724) | Only one crystalline form with the orthorhombic space group P212121 was identified. No other polymorphs were found. | researchgate.netiucr.org |

| 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide | Not specified | A hemihydrate form was identified and studied by single-crystal and powder X-ray diffraction. | researchgate.net |

| Tolbutamide (Forms I and II mixture) | Not specified | PXRD was able to detect Form II as a trace polymorphic impurity at levels below 1 mass % in Form I. | rigaku.com |

This table is interactive. Click on the headers to sort the data.

Neutron Diffraction for Hydrogen Atom Localization and Magnetic Structures

Neutron diffraction is a powerful technique that provides unique structural information complementary to X-ray diffraction, particularly in the study of this compound systems. Its primary advantage lies in its ability to accurately locate hydrogen atoms. researchgate.netnih.gov While X-rays are scattered by electrons, making the detection of light atoms like hydrogen challenging, neutrons are scattered by atomic nuclei. nih.gov This allows for the precise determination of hydrogen atom positions and the characterization of hydrogen bonding networks, which are often crucial to the crystal packing and properties of pyridinium salts. researchgate.net

Studies have demonstrated that neutron diffraction can unambiguously locate hydrogen atoms even in complex structures, such as a four-coordinate hydrogen atom within a metal cluster. nih.gov The refined C-H and N-H bond lengths from neutron diffraction data are considered highly accurate. researchgate.net For example, in a study of pyridine-2,3-dicarboxylic acid, the mean C-H distance was determined to be 1.087 Å and the N-H distance was 1.036(4) Å. researchgate.net This level of precision is essential for understanding the geometry of intermolecular interactions.

In addition to hydrogen atom localization, neutron diffraction is indispensable for determining the magnetic structures of materials. researchgate.netill.eu The neutron possesses a magnetic moment, allowing it to be scattered by unpaired electrons. This property enables the investigation of magnetic ordering in crystalline solids. For materials containing paramagnetic ions, neutron diffraction can reveal the arrangement of magnetic moments (spins) in the crystal lattice, information that is inaccessible by X-ray diffraction. aps.org For instance, neutron diffraction studies on MnRhAs revealed magnetic phase transitions and complex magnetic structures at different temperatures. ill.eu Similarly, a study on α-RuCl3 determined a "zigzag" type magnetic structure using powder neutron diffraction. researchgate.net

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, is fundamental to elucidating the electronic structure and photophysical properties of this compound systems. rsc.org The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. rsc.orgyoutube.com The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's chromophore. scribd.com

The this compound cation itself, and particularly its derivatives incorporating extended π-conjugated systems, act as chromophores. These systems often exhibit absorption bands in the UV and visible regions due to π → π* and n → π* electronic transitions. youtube.comscribd.com The position, intensity (molar absorptivity), and shape of these absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.net

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. This emission process provides valuable information about the excited state's nature and lifetime. Many derivatives of this compound are designed to be fluorescent and are explored for applications in materials science and as biological labels. researchgate.netresearchgate.net The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, a key parameter in characterizing fluorescent molecules. semanticscholar.org

Absorption and Emission Characteristics of this compound Chromophores

The absorption and emission properties of this compound chromophores are dictated by their molecular structure, particularly the extent of conjugation and the presence of electron-donating and electron-accepting groups. rsc.org For instance, derivatives of this compound designed as "push-pull" systems, which contain both an electron-donating group and the electron-accepting pyridinium moiety, often exhibit strong intramolecular charge transfer (ICT) character in their excited states. rsc.org This leads to significant solvatochromism, where the absorption and emission wavelengths shift with changes in solvent polarity. rsc.org

Research on various this compound derivatives has cataloged their distinct spectral properties. For example, the compound 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) iodide displays multiple intense absorption bands between 190 and 500 nm, with a notable band in the visible region at 444 nm. mdpi.com Its fluorescence spectrum is also complex, with multiple emission bands whose intensities depend on the excitation wavelength. mdpi.com Another example, [4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridin-1-ium] (DABP), absorbs at 448 nm in water and emits in the near-infrared region at approximately 715 nm. rsc.org

The following table summarizes the absorption and emission characteristics of several this compound derivatives from the literature.

Table 2: Absorption and Emission Data for this compound Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference(s) |

|---|---|---|---|---|

| [4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridin-1-ium] (DABP) | Water | 448 | ~715 | rsc.org |

| [4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridin-1-ium] (DABP) | Water (pH ~1.9) | 366 | ~476 | rsc.org |

| 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide | Water | 193, 225, 275, 444 | 455, 544 (λ_exc dependent) | mdpi.com |

| NAI-TPE-PyS | DCM | ~390 | ~620 | arxiv.org |

| (E)-4-(2-(10-methyl-10H-phenothiazin-3-yl)vinyl)pyridin-1-ium tetrafluoroborate (B81430) | Not specified | Not specified | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a sophisticated technique used to investigate the dynamic processes that occur in the excited state of a molecule following photoexcitation. ias.ac.in By measuring the decay of fluorescence intensity over time, typically on the picosecond to nanosecond timescale, one can determine the fluorescence lifetime (τ) of the excited state. stfc.ac.uk This lifetime is a critical parameter, as it reflects the rates of all de-excitation pathways, both radiative (fluorescence) and non-radiative. nih.gov

For this compound systems, time-resolved fluorescence can provide deep insights into their photophysics. researchgate.net For example, in molecules exhibiting intramolecular charge transfer (ICT), this technique can track the kinetics of the charge separation process and subsequent solvent relaxation around the newly formed, more polar excited state. nih.gov The analysis of fluorescence decay data, which may be multi-exponential, can reveal the presence of multiple excited state species or competing decay channels. ias.ac.instfc.ac.uk

Furthermore, by constructing time-resolved emission spectra (TRES), it is possible to observe the spectral evolution of the fluorescence during the excited state lifetime. ias.ac.in A time-dependent shift in the emission maximum can indicate processes such as excited-state structural rearrangements or solvent reorientation. stfc.ac.uk These studies are crucial for understanding phenomena like fluorescence quenching and for the rational design of fluorescent probes with specific properties, as the excited-state dynamics fundamentally govern the fluorescence quantum yield. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov This technique is exclusively sensitive to the three-dimensional arrangement of atoms, making it an invaluable tool for studying the stereochemistry of chiral compounds. mdpi.com While the parent this compound cation is achiral, CD spectroscopy becomes highly relevant for the study of its chiral derivatives.

If a chiral center is introduced into a this compound derivative, the molecule can exist as a pair of enantiomers. These enantiomers will produce CD spectra that are mirror images of each other, with positive peaks (Cotton effects) for one enantiomer corresponding to negative peaks for the other. nih.gov The intensity and sign of the Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule. mdpi.com

Therefore, for any synthesized chiral derivatives of this compound, CD spectroscopy would be a primary method for:

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations or with known standards, the absolute stereochemistry (R/S) of the chiral centers can be determined.

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. nih.gov This allows for the quantification of the enantiopurity of a sample.

Studying Conformational Changes: CD spectroscopy is sensitive to conformational changes in molecules, which can be influenced by factors such as solvent, temperature, or binding to other molecules. mdpi.com

While direct studies on chiral this compound derivatives are not prevalent in the searched literature, the principles of CD spectroscopy are broadly applicable and would be the standard approach for the chiroptical characterization of any such synthesized compounds. researchgate.net

Computational and Theoretical Investigations of 4 Methylpyridin 1 Ium and Its Derivatives

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes like conformational changes, diffusion, and binding events over time.

MD simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. The accuracy of an MD simulation is highly dependent on the quality of the force field.

For common molecules, well-established force fields like the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are often used. biorxiv.orgdovepress.com These generalized force fields are designed to be compatible with a wide range of drug-like molecules and organic compounds, including pyridinium (B92312) derivatives. biorxiv.orgdovepress.com For example, the AMBER18 molecular dynamics program, utilizing a general Amber force field, has been used to simulate complexes containing 4-methylpyridin-yl derivatives. biorxiv.org

However, for novel molecules or when high accuracy is required, existing force fields may need to be refined, or new parameters may need to be developed. One advanced approach involves jointly optimizing force field parameters by requiring that the experimentally determined crystal structures of small molecules have lower computed energies than alternative arrangements. nih.gov This method uses the vast information available in small molecule crystal databases to guide force field development, leading to more accurate models for molecular simulations. nih.gov

MD simulations are particularly powerful for studying how 4-methylpyridin-1-ium and its derivatives interact with other molecules in complex environments, such as in solution or at biological interfaces.

Simulations have been performed to understand how derivatives of 1-methyl-2-phenylpyridin-1-ium act as inhibitors of the FtsZ protein, a key target in antibacterial research. acs.org Using the GROMACS simulation package, researchers observed that a lead compound could maintain the FtsZ protein in a specific state conducive to its function, providing a dynamic rationale for its inhibitory activity. acs.org Similarly, MD simulations have been used to analyze the dynamic interactions and binding affinity of ligands containing a 4-methylpyridin-3-yl group within the binding site of the SARS-CoV-2 main protease. biorxiv.org These simulations can reveal key residues that stabilize the ligand and the role of specific pockets within the binding site. biorxiv.org

In solution, simulations can model the self-assembly of surfactant molecules. Dissipative Particle Dynamics (DPD), a coarse-grained simulation technique, has been used to study the aggregation of cationic surfactants, including those based on pyridinium, providing insights into the formation of structures like micelles and vesicles. researchgate.net

Conformational Sampling and Free Energy Calculations

Computational methods are pivotal in exploring the conformational landscape and thermodynamic properties of this compound and its derivatives. Conformational sampling techniques, such as molecular dynamics (MD) simulations, are employed to understand the molecule's dynamic behavior and identify stable conformations. plos.org These simulations track the atomic positions over time, providing insights into the flexibility of the pyridinium ring and the rotational freedom of the methyl group. plos.orgnih.gov

Free energy calculations are essential for quantifying the stability of different conformations and the thermodynamics of molecular interactions. nih.gov Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energies of this compound derivatives with host molecules or biological targets. acs.orgnih.gov These calculations dissect the total free energy into various components, such as van der Waals interactions, electrostatic contributions, and solvation energies, offering a detailed picture of the binding process. acs.org

For instance, in host-guest systems, free energy calculations can predict the affinity of a guest molecule like 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium for a host cavity. nih.govchemrxiv.org The accuracy of these calculations is highly dependent on the force field used, the water model, and the proper sampling of all relevant conformations of the complex. nih.gov Challenges in these calculations often arise from handling the formal charge of the pyridinium cation and accurately modeling polarization effects. nih.govchemrxiv.org The SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) challenges have provided benchmark datasets for evaluating the performance of free energy calculation methods on host-guest systems, including those with charged guests similar to this compound. nih.govchemrxiv.org

Table 1: Example Data from Free Energy Calculations for a this compound Derivative This table presents example thermodynamic data for the binding of a guest molecule containing the this compound moiety to a host. The data is illustrative of typical results obtained from such computational studies. nih.govchemrxiv.org

| Guest Compound | Association Constant (K_a) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium | 5.4 x 10⁷ ± 0.8 x 10⁷ | -10.55 ± 0.09 | -12.4 ± 0.4 | -1.8 ± 0.4 |

Data adapted from the SAMPL7 challenge overview for a related dicationic guest binding to a cucurbituril (B1219460) host. nih.govchemrxiv.org

Docking and Molecular Recognition Studies in Chemical Systems (e.g., host-guest chemistry)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in understanding its interactions within chemical systems, particularly in the field of supramolecular and host-guest chemistry. mdpi.com

Host-guest chemistry involves the binding of a "guest" molecule, such as this compound, within the cavity of a larger "host" molecule, like a cucurbituril or a crown ether. mdpi.comresearchgate.net Docking simulations can predict the binding mode and estimate the strength of the interaction, often reported as a docking score. researcher.life These studies have shown that the phenylpyridinium salt moiety is an ideal component for forming stable inclusion complexes with hosts like cucurbit nih.govuril (Q nih.gov), driven by hydrophobic and ion-dipole interactions. mdpi.com For example, research on a derivative, 1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium, demonstrated that the host preferentially encapsulates the phenylpyridinium part of the guest. mdpi.com

The insights from docking are often complemented by experimental techniques like NMR spectroscopy and isothermal titration calorimetry (ITC) to validate the predicted binding poses and affinities. mdpi.com Furthermore, Hirshfeld surface analysis can be used to investigate the intermolecular interactions, such as hydrogen and halogen bonds, that stabilize the crystalline structures of host-guest complexes involving pyridinium bromides.

Table 2: Illustrative Docking Scores and Binding Constants for Pyridinium Derivatives in Host-Guest Systems This table provides examples of docking scores and experimentally determined binding constants for complexes involving pyridinium-like guests, highlighting the synergy between computational and experimental approaches.

| Host-Guest System | Method | Result | Reference |

| Copper(II) complexes with pyridyl ligands vs. α-amylase | Molecular Docking | Docking Score: -7.43 | researcher.life |

| Copper(II) complexes with pyridyl ligands vs. SS-DNA | UV-VIS Absorption | Binding Constant (K_b): 5.33 x 10⁵ M⁻¹ | researcher.life |

| Cucurbit nih.govuril with a phenylpyridinium derivative | Quantum Chemistry | Formation of a 1:2 inclusion complex | mdpi.com |

QSAR/QSPR Approaches for Predicting Structure-Reactivity Relationships in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or chemical properties of compounds based on their molecular structure. chemrevlett.com For this compound and its derivatives, QSAR/QSPR approaches can be invaluable for designing novel compounds with desired characteristics without the need for extensive experimental synthesis and testing. chemrevlett.comnih.gov

The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical techniques, such as Multiple Linear Regression (MLR), to build a mathematical model that correlates these descriptors with an observed activity or property. chemrevlett.com Descriptors can encode topological, electronic, geometric, and physicochemical features of the molecules. researchgate.net

Studies on pyridine (B92270) derivatives have successfully used QSAR to model properties like anticancer activity against specific cell lines. chemrevlett.com For example, a QSAR model for pyridine and bipyridine derivatives against the HeLa cell line achieved a high coefficient of determination (R² > 0.8), indicating good predictive power. chemrevlett.com Such models can identify the key structural features that influence activity, guiding the design of more potent compounds. chemrevlett.comnih.gov Similarly, QSPR can predict physicochemical properties crucial for applications like ionic liquids, such as density, viscosity, and surface tension. arxiv.org

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyridine Derivatives This table lists various types of molecular descriptors that are typically calculated and evaluated for their correlation with the activity or property of interest in QSAR/QSPR modeling.

| Descriptor Type | Examples | Relevance |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to the molecule's reactivity and interaction with other molecules. mdpi.com |

| Geometric | Molecular surface area, Volume | Pertains to the size and shape of the molecule, influencing steric interactions. |

| Physicochemical | LogP, Molar refractivity | Describes hydrophobicity and polarizability, important for transport and binding. |

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research to analyze complex datasets and build predictive models that surpass traditional methods. In the context of this compound, ML algorithms have been utilized for diverse applications ranging from materials science to biomarker discovery. arxiv.orgnih.gov

One notable application is in the discovery of novel materials. An ML framework was developed to predict the suitability of ionic liquids, including derivatives like 1-ethyl-4-methylpyridin-1-ium, as propellants for electrospray thrusters based solely on their molecular structure. arxiv.org Models like Support Vector Machines (SVM) and Random Forest were trained on datasets of ionic liquids with known properties to predict candidates from a larger set of unexplored structures. arxiv.org

In the biomedical field, deep learning, a subset of ML, has been instrumental in identifying potential biomarkers from complex metabolomic data. A study on diabetic kidney disease identified urinary 1-methylpyridin-1-ium as a promising biomarker through the application of advanced ML techniques to analyze thousands of variables from patient samples. nih.gov This approach uncovered critical markers that traditional statistical analysis might have missed. nih.gov Furthermore, ML models are used in drug discovery to predict the binding affinity of novel compounds to biological targets, accelerating the identification of potential therapeutic agents. nih.gov

Table 4: Examples of Machine Learning Applications in Research Involving Pyridinium Compounds This table summarizes various applications of machine learning models in studies related to this compound and its derivatives.

| Application Area | ML Model Used | Objective | Key Finding | Reference |

| Ionic Liquid Propellants | Support Vector Machine (SVM), Random Forest | Predict suitable ionic liquids from molecular descriptors. | SVM model successfully identified 193 potential new propellants. | arxiv.org |

| Biomarker Discovery | Deep Learning, Regression Models | Identify biomarkers for diabetic kidney disease from metabolomic data. | Urinary 1-methylpyridin-1-ium was identified as a key potential biomarker. | nih.gov |

| Drug Discovery | Not specified | Predict promising binders for the XGHPRT enzyme in H. pylori. | Identified three lead compounds with high predicted binding scores. | nih.gov |

| Cancer Diagnosis | Random Forest Classifier | Enhance diagnosis of diabetic kidney disease using clinical and retinal image data. | Achieved high accuracy (84.5%) in a validation cohort. | nih.gov |

Role of 4 Methylpyridin 1 Ium in Advanced Catalytic Processes and Reaction Mechanism Elucidation

4-Methylpyridin-1-ium as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgijirset.com The catalyst, known as a phase transfer agent, transports a reactant from one phase to another, enabling the reaction to proceed. Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts due to their ability to form lipophilic ion pairs with anions. wikipedia.org

The fundamental mechanism of phase transfer catalysis involving a quaternary ammonium cation like this compound follows a well-established cycle. In a typical biphasic system (e.g., liquid-liquid or solid-liquid), an inorganic anion, which is soluble in the aqueous or solid phase but insoluble in the organic phase, forms an ion pair with the lipophilic this compound cation at the phase interface.

This newly formed ion pair, [4-CH₃C₅H₄N-R]⁺[Y]⁻, possesses sufficient organic character to be extracted into the organic phase. Once in the organic medium, the anion Y⁻ is "naked" and highly reactive, as it is no longer heavily solvated by water molecules. This enhanced reactivity allows it to readily participate in reactions, such as nucleophilic substitution, with an organic substrate (RX). After the reaction, the catalyst cation pairs with the leaving group anion (X⁻) and returns to the aqueous or solid phase to begin the cycle anew. This process accelerates reaction rates and often leads to higher yields and purities under milder conditions. ijirset.com

While many pyridinium (B92312) salts are employed as phase transfer catalysts, specific literature points to 4-methylpyridinium salts being utilized in PTC-mediated organic transformations, particularly in nucleophilic substitution reactions. For instance, research has demonstrated the alkylation of 1-ethyl-4-methylpyridinium bromide using various alkylating agents like allyl, benzyl, and propargyl chlorides. researchgate.netresearchgate.net These reactions are effectively carried out under solid-liquid phase transfer catalysis conditions, using potassium carbonate as the base and chloroform (B151607) as the organic solvent. researchgate.net

In these examples, the 4-methylpyridinium derivative itself is the substrate undergoing alkylation, a reaction facilitated by the principles of phase transfer. This highlights the utility of PTC in modifying the 4-methylpyridinium structure itself, which is a key step in the synthesis of more complex molecules and functional materials.

| PTC Application of 4-Methylpyridinium Derivatives | |

| Reaction Type | Nucleophilic Substitution (Alkylation) researchgate.net |

| Substrate | 1-ethyl-4-methylpyridinium bromide researchgate.net |

| Reagents | Allyl chloride, Benzyl chloride, Propargyl chloride researchgate.net |

| PTC System | Solid-Liquid (K₂CO₃-CHCl₃) researchgate.net |

| Significance | Demonstrates the use of PTC to functionalize the 4-methylpyridinium core. researchgate.netresearchgate.net |

Mechanism of Action in Biphasic Reaction Systems

This compound as a Co-catalyst or Promoter in Organic Synthesis

Beyond its potential role in PTC, the this compound moiety is frequently incorporated into more complex molecular architectures where it acts as a co-catalyst or a promoter, significantly enhancing the efficacy of the primary catalytic species.

The interaction between 4-methylpyridinium-containing ligands and metal centers can lead to powerful synergistic catalytic effects. These effects are observed across a range of metals and reaction types, from cross-coupling to oxidation.

Palladium Catalysis: A notable example is the use of N-(1-methylpyridin-4(1H)-ylidene)amine (PYE) ligands, which are synthesized from 4-chloro-1-methylpyridin-1-ium triflate. tubitak.gov.tr These highly electron-donating ligands have been shown to considerably boost the catalytic activity of palladium acetate (B1210297) in Heck–Mizoroki carbon-carbon cross-coupling reactions. The electron-rich nature of the PYE ligand facilitates the crucial oxidative addition step of the aryl halide to the palladium center. tubitak.gov.tr

Aluminum and Chromium Catalysis: In the realm of cooperative catalysis, Al(Salen) complexes functionalized with pyridinium residues are effective for the asymmetric synthesis of β-lactones. nih.gov The pyridinium unit is essential for achieving high trans- and enantioselectivity. Similarly, chromium(III) salophen complexes that incorporate pyridinium salt units act as highly active catalysts for the cycloaddition of carbon dioxide to epoxides, even without an external co-catalyst. The activity is strongly dependent on the structure of the pyridinium unit. rsc.org

Copper Catalysis: A highly regio- and enantioselective copper-catalyzed nucleophilic 1,4-dearomatization of pyridinium salts has been developed using Grignard reagents, yielding valuable enantioenriched 1,4-dihydropyridines. acs.org

These examples underscore a common theme: the 4-methylpyridinium moiety, or its precursor 4-methylpyridine (B42270), when integrated with a metal catalyst, can modulate the electronic properties, steric environment, and stability of the catalytic center, leading to enhanced performance.

| Metal | Catalytic System | Reaction | Role of 4-Methylpyridinium/4-Methylpyridine | Reference |

| Palladium | Pd(OAc)₂ with PYE ligands | Heck-Mizoroki C-C Coupling | Ligand derived from 4-chloro-1-methylpyridin-1-ium enhances catalytic activity. | tubitak.gov.tr |

| Aluminum | Al(Salen)-bispyridinium complex | Asymmetric [2+2] Cyclocondensation | Pyridinium residue is essential for high trans- and enantioselectivity. | nih.gov |

| Chromium | Cr(III)-salophen with pyridinium units | CO₂ Cycloaddition to Epoxides | Acts as an integrated co-catalyst, enhancing activity. | rsc.org |

| Ruthenium | [Ru(H₂O)(NPM)(pic)₂]²⁺ | Water Oxidation | 4-methylpyridine ligand is a key component of the active complex. | taylorandfrancis.com |

| Copper | Chiral Copper Complex | 1,4-Dearomatization | The pyridinium salt is the substrate undergoing enantioselective transformation. | acs.org |

In the context of Brønsted acid catalysis, the 4-methylpyridinium ion plays a role as the conjugate acid of 4-methylpyridine (pKa ≈ 5.98). wikipedia.org While not typically the primary catalyst itself, its formation and presence are integral to many reactions where 4-methylpyridine is used as a base or an additive. catalysis.blog Chiral Brønsted acids, such as phosphoric acids, are powerful organocatalysts, but their activity can be modulated by bases. nih.gov

In such systems, 4-methylpyridine can act as a proton shuttle or reservoir. By reversibly accepting a proton from the Brønsted acid catalyst, it forms the 4-methylpyridinium ion. This equilibrium can control the effective acidity of the reaction medium, preventing catalyst decomposition or undesired side reactions. For example, in some acid-catalyzed reductions, a non-nucleophilic hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) is added to neutralize any generated strong acid, highlighting the importance of the pyridinium ion formation in maintaining optimal catalytic conditions. The use of water as a solvent in Brønsted acid catalysis was long considered impossible, but studies have shown that under the right conditions, enantioselective proton transfer can occur even in aqueous media, a process where the pKa of the involved bases and their conjugate acids is critical. dicp.ac.cn

Synergistic Effects with Metal Catalysts

Spectroscopic and Computational Investigation of Intermediates Involving this compound in Catalytic Cycles

Understanding the precise mechanism of a catalytic reaction requires the characterization of transient intermediates. A variety of advanced spectroscopic and computational techniques are employed to study catalytic cycles involving the this compound moiety.

Spectroelectrochemistry and Voltammetry: The redox chemistry of 4-benzoyl-N-methylpyridinium cations has been investigated using cyclic voltammetry and spectroelectrochemical methods. These studies revealed that the cations undergo two reversible one-electron reductions. In the presence of proton donors, the process changes, and the combination of experimental evidence allows for the elucidation of the reaction mechanism and the identification of hydrogen-bonded intermediates and terminal products. acs.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for studying reactions at surfaces. It has been used to monitor the plasmon-mediated ring-opening of cetylpyridinium (B1207926) chloride in situ. By observing the vibrational spectra in real-time, researchers could identify key intermediates like pyridyl and pyridyne radicals, matching the theoretically predicted lowest energy reaction pathway. tju.edu.cn

NMR and IR Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools. NMR studies, including 1H and 13C NMR, are used to conduct detailed kinetic analyses of catalytic cycles and to confirm the structure of products and intermediates. tubitak.gov.trresearchgate.net IR spectroscopy, particularly by monitoring the carbonyl stretching frequencies (ν_CO) of metal-carbonyl complexes, can be used to probe the electron-donating properties of associated ligands, such as those derived from 4-methylpyridinium. iucr.org

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are routinely used to complement experimental findings. DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic properties. researchgate.net For instance, Natural Bond Orbital (NBO) analysis has been used to investigate the charge distribution in cooperative Al(Salen)-pyridinium catalysts to understand how substituents on the pyridinium ring influence stereoselectivity. nih.gov X-ray diffraction provides definitive structural data for catalysts and intermediates, often visualized with ORTEP diagrams, while Hirshfeld surface analysis can offer insights into intermolecular interactions within the crystal packing. tubitak.gov.triucr.org

These combined approaches provide a detailed picture of the catalytic cycle, revealing the specific role of the this compound ion in stabilizing intermediates, modulating electronic properties, and guiding the reaction toward the desired products.

Heterogenized this compound Catalysts and Supports

The transition from homogeneous to heterogeneous catalysis is a critical step in developing sustainable and economically viable chemical processes. Heterogenization of this compound-based catalysts addresses key challenges associated with homogeneous systems, such as catalyst separation, recovery, and reuse. By anchoring the catalytically active pyridinium species onto solid supports, it is possible to combine the high activity and selectivity of molecular catalysts with the practical advantages of a solid-phase system. nih.govresearchgate.net

Immobilization Strategies on Solid Supports

Common solid supports include inorganic materials like zeolites and magnetic nanoparticles, as well as organic polymers. A prevalent strategy involves a multi-step functionalization of the support material. For instance, inorganic supports such as Zeolite-Y or silica-coated magnetic nanoparticles (Fe₃O₄) are first treated with a silane (B1218182) coupling agent, typically a trimethoxysilylpropyl halide. This process, known as silanization, introduces a reactive halide group onto the support's surface. In a subsequent step, this functionalized support is reacted with 4-methylpyridine, leading to the formation of the covalently bonded, quaternary this compound salt on the solid surface. researchgate.netchemrevlett.com

This method has been successfully used to graft 4-methylpyridinium chloride onto nanoporous Ni/zeolite-Y and Mn/zeolite-Y. researchgate.netchemrevlett.com The resulting material combines the catalytic properties of the ionic liquid with the high surface area and structural stability of the zeolite. researchgate.net In some cases, magnetic nanoparticles (Fe₃O₄) are incorporated into the support structure, which allows for simple magnetic separation of the catalyst from the reaction mixture. researchgate.netnih.govrsc.org

Another significant approach is the use of polymer resins as supports. Weakly acidic polyacrylate resins, for example, can serve as a matrix for immobilizing catalytically active species. mdpi.comnih.gov While some systems use the resin to support a metal catalyst that acts upon a this compound substrate, other related pyridine-based catalysts have been directly incorporated into polymer backbones. mdpi.comgoogle.com For instance, derivatives like 4-(N-benzyl-N-methylamino)pyridine (BMAP), a precursor to a pyridinium salt, have been copolymerized with monomers like styrene (B11656) and divinylbenzene (B73037) to create durable, recyclable catalyst beads in both gel and macroreticular forms. google.com

The table below summarizes various immobilization strategies for creating heterogenized catalysts involving the this compound moiety or its direct precursors.

| Support Material | Immobilization Strategy | Catalyst Precursors | Resulting Catalyst Type |

| Ni/Zeolite-Y-Fe₃O₄ | Covalent grafting via silanization | 1. Trimethoxysilylpropyl chloride 2. 4-Methylpyridine | Magnetically separable ionic liquid catalyst researchgate.net |

| Mn/Zeolite-Y | Covalent grafting via silanization | 1. Trimethoxysilylpropyl chloride 2. 4-Methylpyridine | Nanoporous ionic liquid catalyst chemrevlett.com |

| Polyacrylate Resin | Ion exchange/Coordination | Cu(I) ions (for reacting with pyridinium substrates) | Supported metal catalyst nih.gov |

| Polystyrene-DVB | Copolymerization | Styrene, Divinylbenzene (DVB), BMAP monomer | Polymer-supported base catalyst google.com |

Recyclability and Stability Studies of Supported Catalysts

Catalysts based on this compound immobilized on magnetic zeolite supports have demonstrated excellent reusability. For example, a Ni/[(MPy)⁺Cl⁻]@ZY-Fe₃O₄ catalyst used in the three-component synthesis of 4-aryl oxazolones was recovered using an external magnet and successfully reused for five consecutive cycles without a significant loss in its high catalytic efficiency. researchgate.net This highlights the stability of the covalent linkage between the pyridinium salt and the support under the reaction conditions. researchgate.net

Similarly, catalysts supported on polymer resins have shown remarkable stability and recyclability. A Cu(I) catalyst supported on a weakly acidic polyacrylate resin, used for C-N coupling reactions involving 4-chloropyridin-1-ium chloride, was recycled twenty times without any discernible loss of activity. mdpi.communi.cz The stability is attributed to the robust nature of the polymer matrix and the strong coordination of the active species within it. nih.gov Polymer beads synthesized from pyridine-containing monomers are also noted for their physical durability, resisting attrition from swelling and mechanical stress during recovery and reuse. google.com

The following table presents detailed findings from recyclability studies of various heterogenized catalysts related to this compound.

| Catalyst System | Support Material | Reaction Type | Number of Cycles | Performance Outcome |

| Ni/[(MPy)⁺Cl⁻]@ZY-Fe₃O₄ | Magnetic Zeolite-Y | Synthesis of 4-aryl oxazolones | 5 | Good to excellent catalytic efficiency maintained researchgate.net |

| Cu(I) on Polyacrylate Resin | Weakly Acidic Polyacrylate Resin | C-N Coupling of 4-chloropyridin-1-ium | 20 | No loss of catalytic activity observed mdpi.com |

| Mn/4-MePy-IL@ZY | Zeolite-Y | Synthesis of Pyranodihydropyridinones | Not specified | Described as a recyclable catalyst chemrevlett.com |

| BMAP on Polystyrene | Polystyrene-Divinylbenzene Beads | Acylation | Not specified | Described as durable and readily recyclable google.com |

These studies collectively affirm that the heterogenization of this compound and related structures onto solid supports is a highly effective strategy for creating robust, stable, and recyclable catalysts suitable for advanced and green chemical processes.